1-(2,4-Difluorobenzoyl)piperidin-4-ol
Overview
Description
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it blocks the CCR5 receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 infections . The compound’s antagonistic activities against the CCR5 receptor have been evaluated .
Biochemical Analysis
Biochemical Properties
1-(2,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CCR5, a chemokine receptor involved in the entry process of HIV-1 . The compound acts as an antagonist to CCR5, inhibiting its activity and thereby preventing the virus from entering host cells. This interaction is primarily driven by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with additional lipophilic interactions facilitated by the difluorobenzoyl group .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By antagonizing CCR5, this compound disrupts the signaling pathways that are crucial for HIV-1 entry and replication . This disruption leads to altered gene expression patterns and metabolic changes within the infected cells, ultimately inhibiting viral replication and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, blocking its interaction with the HIV-1 envelope glycoprotein . This binding inhibits the receptor’s activity, preventing the virus from entering the host cell. Additionally, the compound may influence other cellular proteins and enzymes, leading to changes in gene expression and enzyme activity that further contribute to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its antiviral activity over several days, but the long-term impact on cellular health and function remains to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the CCR5 receptor on the cell surface. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach its site of action.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Post-translational modifications and targeting signals may influence its localization, ensuring that it reaches the appropriate site within the cell to exert its antiviral effects.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDPVWUXQIZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.